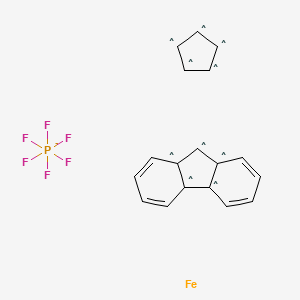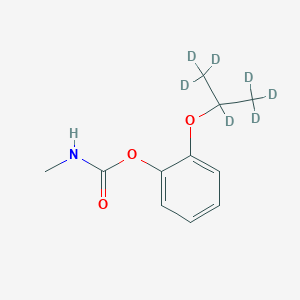
Faxnzpozwcwybd-djldldebsa-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Faxnzpozwcwybd-djldldebsa-” is known scientifically as (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane. It is a chiral compound with the empirical formula C10H18S and a molecular weight of 170.31 g/mol . This compound is also referred to as exo-(-)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane or Isothiocineole .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane involves the cyclization of suitable precursors under specific conditions. The reaction typically requires a sulfur-containing reagent to introduce the thiol group into the bicyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the final product’s purity. The use of advanced techniques such as solid-phase extraction and chromatography can help in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of various fine chemicals and intermediates for industrial applications.
Wirkmechanismus
The mechanism of action of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to downstream effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,4R,5R)-4,7,7-Trimethylbicyclo[2.2.1]heptane: Similar in structure but lacks the thiol group.
Isothiocineole: Another name for the same compound, highlighting its sulfur-containing nature.
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: A non-chiral version of the compound.
Uniqueness
The uniqueness of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane lies in its chiral nature and the presence of the thiol group, which imparts specific chemical reactivity and biological activity. Its ability to act as a chiral catalyst makes it valuable in asymmetric synthesis, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C10H18S |
|---|---|
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
(1R,4S,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
FAXNZPOZWCWYBD-DJLDLDEBSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]2C[C@H]1SC2(C)C |
Kanonische SMILES |
CC1CCC2CC1SC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


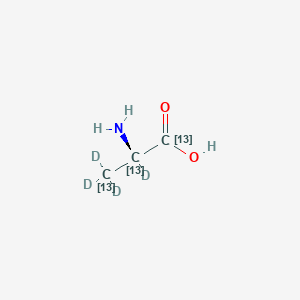
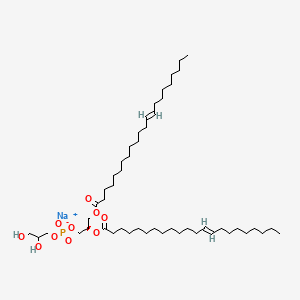

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058306.png)


![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)
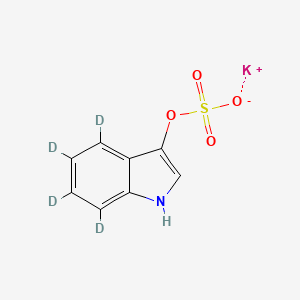
![(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid](/img/structure/B12058336.png)
